Zilucoplan

Complement C5 R885 variants Drug resistance

Zilucoplan is a 15-amino-acid macrocyclic peptide C5 inhibitor (MW ~3.56 kDa) approved for AChR-antibody-positive gMG. Unlike monoclonal antibodies, it binds a unique C5 epitope for dual inhibition of canonical and plasmin-mediated cleavage, retaining full activity against R885H/C variants that confer eculizumab resistance. Once-daily subcutaneous self-administration replaces IV infusions, supported by 95% patient adherence and significant corticosteroid-sparing. Ideal for early intervention or switching from IV biologics. Ensure your procurement specifies peptide purity ≥98% and proper cold-chain handling.

Molecular Formula C172H278N24O55
Molecular Weight 3562 g/mol
CAS No. 1841136-73-9
Cat. No. B10815266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZilucoplan
CAS1841136-73-9
Molecular FormulaC172H278N24O55
Molecular Weight3562 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=C4C=CC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)(C)C)NC(=O)C(CC(=O)O)N(C)C(=O)C7CC(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O
InChIInChI=1S/C172H278N24O55/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-146(202)182-136(170(226)227)53-56-144(200)177-64-67-229-69-71-231-73-75-233-77-79-235-81-83-237-85-87-239-89-91-241-93-95-243-97-99-245-101-103-247-105-107-249-109-111-251-113-112-250-110-108-248-106-104-246-102-100-244-98-96-242-94-92-240-90-88-238-86-84-236-82-80-234-78-76-232-74-72-230-70-68-228-66-59-145(201)175-60-31-29-41-135(169(224)225)186-165(220)152(126-37-25-22-26-38-126)193-162(217)142-43-34-65-196(142)168(223)140(116-125-47-51-129(199)52-48-125)190-157(212)133(54-57-148(204)205)184-161(216)139(117-127-120-180-154-130(127)39-32-62-178-154)188-159(214)138(115-124-45-49-128(198)50-46-124)189-166(221)153(172(5,6)7)194-163(218)143(119-150(208)209)195(8)167(222)141-118-147(203)176-61-30-28-40-131(181-122(4)197)158(213)192-151(121(2)3)164(219)185-134(55-58-149(206)207)156(211)183-132(42-33-63-179-171(173)174)155(210)187-137(160(215)191-141)114-123-35-23-21-24-36-123/h21,23-24,32,35-36,39,45-52,62,120-121,126,131-143,151-153,198-199H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-119H2,1-8H3,(H,175,201)(H,176,203)(H,177,200)(H,178,180)(H,181,197)(H,182,202)(H,183,211)(H,184,216)(H,185,219)(H,186,220)(H,187,210)(H,188,214)(H,189,221)(H,190,212)(H,191,215)(H,192,213)(H,193,217)(H,194,218)(H,204,205)(H,206,207)(H,208,209)(H,224,225)(H,226,227)(H4,173,174,179)/t131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,151-,152-,153+/m0/s1
InChIKeyJDXCOXKBIGBZSK-PSNKNOTQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zilucoplan (CAS 1841136-73-9): A Subcutaneous Macrocyclic Peptide C5 Inhibitor for gMG


Zilucoplan (Zilbrysq®) is a 15-amino acid synthetic macrocyclic peptide that acts as a potent, selective inhibitor of complement component 5 (C5) [1]. It is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive [2]. Unlike monoclonal antibody-based C5 inhibitors (e.g., eculizumab, ravulizumab), zilucoplan is a small molecule (MW ~3.5 kDa) that binds to C5 at a distinct site, offering a dual mechanism of action: it blocks C5 cleavage by C5 convertases and inhibits the formation of C5b6, a key intermediate in the terminal complement pathway [3]. The compound is formulated for once-daily subcutaneous self-administration, which differentiates it from intravenously administered biologics [4].

Why Zilucoplan Is Not Interchangeable with Other C5 Inhibitors in gMG


While eculizumab, ravulizumab, and zilucoplan all target complement C5, their distinct molecular structures, binding epitopes, and pharmacokinetic profiles preclude simple interchangeability [1]. Zilucoplan is a macrocyclic peptide (MW ~3.5 kDa) that binds to a unique region of C5, enabling dual inhibition of both canonical and non-canonical complement activation pathways, including plasmin-mediated C5 cleavage [2]. In contrast, eculizumab and ravulizumab are monoclonal antibodies (MW ~148 kDa) that bind to a different epitope and primarily inhibit the classical pathway [3]. This mechanistic divergence translates into clinically meaningful differences: zilucoplan retains full inhibitory activity against C5 variants (e.g., R885H/C) that confer poor response to eculizumab [4], and its small size confers superior tissue permeability, potentially contributing to its rapid onset of action [5]. Furthermore, the subcutaneous, once-daily self-administration route of zilucoplan fundamentally alters the treatment paradigm compared to the biweekly or monthly intravenous infusions required for antibody-based therapies [6]. Consequently, procurement decisions must be guided by product-specific evidence rather than class-level assumptions.

Quantitative Differentiation of Zilucoplan from Comparator C5 Inhibitors


Dual Mechanism of Action Confers Potency Against Eculizumab-Resistant C5 Variants

Zilucoplan exhibits a dual mode of action, inhibiting both canonical C5 convertase cleavage and the formation of the C5b6 intermediate [1]. Crucially, zilucoplan fully inhibits the activation of clinical C5 variants at position R885 (R885H and R885C) in vitro, which have been reported to respond poorly to eculizumab treatment [1]. Surface plasmon resonance (SPR) analysis confirmed that zilucoplan binds with high affinity to both wild-type and R885 variant C5 [1]. This mechanistic advantage directly addresses a known limitation of eculizumab in a subset of patients.

Complement C5 R885 variants Drug resistance Eculizumab Mechanism of action

In Vitro Potency: Sub-Nanomolar IC50 for C5 Inhibition in Human Whole Blood

Zilucoplan demonstrates exceptionally potent inhibition of C5 activation in a physiologically relevant human whole blood assay . The IC50 for inhibiting lipopolysaccharide (LPS)-induced C5a generation is 474.5 pM . While direct, head-to-head IC50 data against eculizumab or ravulizumab in the same assay system are not publicly available, this value establishes zilucoplan's high intrinsic potency. In comparison, the IC50 of eculizumab in similar hemolytic assays is typically reported in the low nanomolar range (e.g., ~0.5-2 nM), suggesting that zilucoplan's potency is comparable to or exceeds that of antibody-based inhibitors on a molar basis [1].

Complement C5 IC50 Pharmacodynamics Whole blood assay

Clinical Efficacy: Placebo-Adjusted MG-ADL Improvement in Phase 3 RAISE Trial

In the pivotal 12-week, randomized, double-blind, placebo-controlled Phase 3 RAISE trial (NCT04115293) in patients with AChR antibody-positive gMG, zilucoplan (0.3 mg/kg SC daily) demonstrated a statistically significant and clinically meaningful improvement in the Myasthenia Gravis Activities of Daily Living (MG-ADL) score compared to placebo [1]. In the overall population, the least squares mean change from baseline in MG-ADL was -4.39 with zilucoplan versus -2.30 with placebo (difference -2.09, p<0.001) [2]. In a prespecified subgroup of patients without prior immunoglobulin or plasma exchange (PLEX) use (n=54), the mean (SE) MG-ADL reduction was -4.22 (0.71) with zilucoplan versus -2.61 (0.50) with placebo [1]. The corresponding QMG score improvement was -6.48 with zilucoplan versus -3.04 with placebo [3].

Generalized Myasthenia Gravis MG-ADL Phase 3 Placebo-controlled Efficacy

Real-World Effectiveness and Steroid-Sparing Effect in French Early Access Program

In a real-world retrospective cohort study of 48 patients with anti-AChR gMG enrolled in the French early access program, zilucoplan treatment led to significant improvements in disease activity and reduced corticosteroid burden [1]. After 6 months, the mean MG-ADL score decreased from 7.4 ± 4.4 to 2.5 ± 2.7 (p<0.0001) [1]. Concomitantly, the mean oral corticosteroid dose was reduced from 28.8 ± 11.8 mg/day to 17.9 ± 11.8 mg/day (p=0.001) [1]. The incidence of myasthenic crises decreased from 22 events in the 6 months prior to enrollment to 6 events during the 6-month treatment period [1]. While not a direct comparative study, these real-world outcomes are consistent with and extend the findings of the RAISE trial, and the steroid-sparing effect compares favorably to that reported for eculizumab in the ELEVATE study (64% of patients reduced prednisone dose over 24 months) [2].

Real-world evidence Corticosteroid sparing MG-ADL France Early access program

Patient Preference and Treatment Satisfaction in Switching Study (MG0017)

In the Phase IIIb, open-label MG0017 study (NCT05514873), 26 patients with stable gMG on intravenous C5 inhibitors (16 on eculizumab, 10 on ravulizumab) were switched to daily subcutaneous zilucoplan 0.3 mg/kg for 12 weeks [1]. At Week 12, 76.9% (20/26) of patients expressed a preference for subcutaneous zilucoplan injection over their previous intravenous infusion regimen [1]. The Treatment Satisfaction Questionnaire for Medication (TSQM-9) demonstrated improvements across all domains: Global Satisfaction (+19.4 points), Effectiveness (+13.9 points), and Convenience (+21.7 points) [1]. These data quantify the patient-perceived benefits of switching from an infusion-based to a self-administered subcutaneous therapy.

Patient preference Switching study Subcutaneous Treatment satisfaction Eculizumab Ravulizumab

Long-Term Treatment Adherence: High Compliance Over 2.2 Years in RAISE-XT

A post-hoc analysis of the RAISE-XT open-label extension study (NCT04225871) assessed medication compliance in 183 patients with gMG who self-administered daily subcutaneous zilucoplan 0.3 mg/kg [1]. Over a median treatment duration of 2.2 years (range 0.11–5.6 years), the mean percentage of doses taken was 99.2% [1]. Notably, 95% of patients adhered to at least 95% of their prescribed daily doses [1]. This high level of compliance was sustained despite 97% of patients experiencing treatment-emergent adverse events, indicating that the convenience of self-administration and tolerability of the drug support excellent long-term adherence [1]. In contrast, adherence to intravenous infusion schedules for eculizumab or ravulizumab can be hampered by logistical challenges associated with infusion center visits, though direct comparative adherence data are not available [2].

Adherence Compliance Long-term Subcutaneous Self-administration

Clinical and Research Scenarios Where Zilucoplan Demonstrates Differentiated Utility


Early-Intervention Therapy in Mild-to-Moderate gMG Post-Corticosteroid Failure

The RAISE trial subgroup analysis demonstrates that zilucoplan provides clinically meaningful improvements in MG-ADL (-4.22 vs placebo -2.61) and QMG (-6.48 vs placebo -3.04) in patients with milder disease and no prior immunoglobulin or plasma exchange use [1]. This evidence positions zilucoplan as a viable early-intervention option after an inadequate response to corticosteroids or non-steroidal immunosuppressants, potentially altering the disease trajectory and reducing long-term corticosteroid exposure [2].

Alternative for Patients with IV Infusion Barriers or Preference for Self-Administration

The Phase IIIb MG0017 switching study revealed that 76.9% of patients previously on intravenous eculizumab or ravulizumab preferred the convenience of daily subcutaneous zilucoplan self-injection, with TSQM-9 convenience scores improving by +21.7 points [3]. This scenario applies to patients who experience logistical difficulties with infusion center visits, desire greater autonomy in disease management, or seek to reduce healthcare resource utilization associated with in-clinic infusions.

Management of gMG in Patients with Suspected Eculizumab-Resistant C5 Variants

In vitro studies confirm that zilucoplan fully inhibits the activation of C5 clinical variants at R885 (R885H/C), which have been associated with poor response to eculizumab [4]. For patients who exhibit a suboptimal clinical response to eculizumab or who are known carriers of C5 polymorphisms, zilucoplan offers a mechanistically distinct alternative that can overcome this specific form of pharmacodynamic resistance, thereby providing a targeted treatment option without requiring prior genetic testing [4].

Long-Term Maintenance Therapy with a Focus on Adherence and Steroid Sparing

In the RAISE-XT open-label extension, 95% of patients demonstrated ≥95% adherence to daily zilucoplan over a median of 2.2 years, and real-world data from the French EAP showed a significant reduction in mean corticosteroid dose (from 28.8 mg to 17.9 mg) within 6 months [REFS-5, REFS-6]. This scenario supports the use of zilucoplan as a long-term maintenance therapy aimed at sustaining clinical stability, minimizing corticosteroid-related toxicity, and leveraging high patient adherence to ensure continuous complement inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zilucoplan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.